molecular formula C18H21N3O B5830225 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole

Cat. No. B5830225
M. Wt: 295.4 g/mol
InChI Key: ALOUWGDWKRQYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole, also known as Tinuvin 327, is a widely used ultraviolet (UV) absorber in various industrial applications. It is a chemical compound that belongs to the benzotriazole family and is commonly used in plastics, coatings, and adhesives to protect them from UV radiation.

Mechanism of Action

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 works by absorbing UV radiation and converting it into heat, which dissipates harmlessly. It acts as a photochemical filter and prevents the formation of free radicals that can cause damage to the polymer matrix. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 is effective in absorbing UV radiation in the range of 290-400 nm.
Biochemical and Physiological Effects
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 is considered to be non-toxic and non-carcinogenic. It is not absorbed through the skin and does not cause any adverse effects on the human body. However, some studies have reported that 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 can cause skin irritation and allergic reactions in some individuals.

Advantages and Limitations for Lab Experiments

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has several advantages as a UV stabilizer, including its high efficiency, low volatility, and compatibility with various polymers. It is also cost-effective and easy to handle. However, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has some limitations, such as its limited solubility in certain solvents and its tendency to migrate to the surface of the polymer, which can affect its long-term stability.

Future Directions

There are several future directions for research on 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the environmental impact of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 and its degradation products. Furthermore, there is a need for more studies on the potential use of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 in the treatment of skin diseases caused by UV radiation. Finally, there is a need for the development of new UV stabilizers that can provide better protection against a wider range of UV radiation.
Conclusion
In conclusion, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 is a widely used UV stabilizer in various industrial applications. It is synthesized through a multi-step process and has been extensively studied for its UV absorption properties. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 works by absorbing UV radiation and preventing the formation of free radicals that can cause damage to the polymer matrix. It has several advantages as a UV stabilizer, but also has some limitations. Future research on 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 should focus on the development of new synthesis methods, investigation of its environmental impact, and the potential use in the treatment of skin diseases caused by UV radiation.

Synthesis Methods

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 can be synthesized by reacting 2-isopropyl-5-methylphenol with epichlorohydrin to form 2-(2-isopropyl-5-methylphenoxy)propanol. This intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a base to form 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole. The final product is obtained by purification through recrystallization.

Scientific Research Applications

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has been extensively studied for its UV absorption properties and has found applications in various fields such as polymer chemistry, material science, and environmental science. It is commonly used as a UV stabilizer in plastics, coatings, and adhesives to prevent their degradation due to UV radiation. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole 327 has also been investigated for its potential use in the treatment of skin diseases caused by UV radiation.

properties

IUPAC Name

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-21-17-7-5-4-6-16(17)19-20-21/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOUWGDWKRQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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